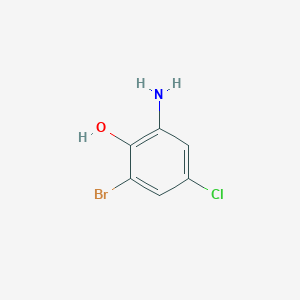

2-Amino-6-bromo-4-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromo-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKCLWHHJKNMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573594 | |

| Record name | 2-Amino-6-bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179314-60-4 | |

| Record name | 2-Amino-6-bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-bromo-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-bromo-4-chlorophenol CAS number 179314-60-4

An In-depth Technical Guide to 2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core scientific principles, practical methodologies, and critical safety protocols associated with this compound, a versatile halogenated aminophenol intermediate.

Introduction: A Multifaceted Building Block

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its molecular architecture, which features an amino group, a hydroxyl group, a bromine atom, and a chlorine atom on a phenol backbone, provides multiple reactive sites.[1] This unique combination of functional groups creates a distinct electronic environment on the aromatic ring, influencing its reactivity and making it a valuable precursor for the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] The strategic placement of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups allows for controlled chemical transformations, positioning it as a key intermediate for constructing novel molecular scaffolds.[1]

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in any synthetic protocol. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 179314-60-4 | [1][3] |

| Molecular Formula | C₆H₅BrClNO | |

| Molecular Weight | 222.47 g/mol | |

| Appearance | Solid | |

| Melting Point | 83-87 °C | |

| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | |

| SMILES String | Nc1cc(Cl)cc(Br)c1O | [4][5] |

| Recommended Storage | 2-8°C, in a dry, cool, well-ventilated place | [4][6] |

Synthesis and Purification Strategy

The synthesis of this compound is most commonly and logically achieved via a two-step process starting from the commercially available precursor, 2-bromo-4-chlorophenol. This route is favored for its straightforward execution and reliable outcomes.[1]

Core Synthetic Pathway: Nitration Followed by Reduction

This established pathway first introduces a nitro group onto the aromatic ring, which then serves as a precursor to the target amino group.

Caption: Primary synthetic route for this compound.

Protocol 1: Electrophilic Nitration of 2-Bromo-4-chlorophenol

Causality: The nitration of the phenol ring is an electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile.[1] The hydroxyl and bromine substituents on the starting material direct the incoming nitro group primarily to the ortho position relative to the hydroxyl group.

Step-by-Step Methodology:

-

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), slowly add concentrated sulfuric acid to 2-bromo-4-chlorophenol.

-

Reagent Addition: While maintaining the low temperature, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask.

-

Reaction Control: The temperature must be rigorously controlled during the addition to prevent over-nitration and the formation of unwanted side products.[1]

-

Monitoring: After the addition is complete, allow the reaction to stir at low temperature for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The solid nitro-product will precipitate out of the aqueous solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is 2-bromo-6-nitro-4-chlorophenol.

Protocol 2: Reduction of the Nitro Group

Causality: The conversion of the nitro group to a primary amine is a fundamental reduction reaction. Catalytic hydrogenation is a clean and efficient method, utilizing a metal catalyst (like Palladium on Carbon) to facilitate the addition of hydrogen across the nitrogen-oxygen bonds.[1]

Step-by-Step Methodology:

-

Setup: Dissolve the synthesized 2-bromo-6-nitro-4-chlorophenol in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, such as 5-10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.

-

Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

For applications in drug development, high purity is paramount. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid of high purity.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system of analysis.

Caption: A typical analytical workflow for compound characterization.

Spectroscopic Data Interpretation:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons. The aromatic protons will appear as doublets or multiplets in the aromatic region, with their specific chemical shifts influenced by the surrounding substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups typically appear as broad singlets, and their positions can be sensitive to the solvent and concentration.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule, with distinct signals expected for each of the six unique carbon atoms in the aromatic ring.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (222.47 g/mol ). The isotopic pattern observed will be characteristic of a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands confirming the presence of key functional groups, such as O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region) and C-Br/C-Cl stretches in the fingerprint region.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its multiple reactive functional groups.[1]

-

Amino Group (-NH₂): This primary aromatic amine is a nucleophilic center, making it amenable to a wide range of transformations including acylation, alkylation, diazotization (to form diazonium salts), and oxidation.[1]

-

Phenolic Hydroxyl Group (-OH): The hydroxyl group can undergo reactions such as esterification and etherification. To achieve selectivity, the more nucleophilic amino group may require a protection strategy during reactions targeting the hydroxyl group.[1]

Role in Medicinal Chemistry: The primary pharmacological relevance of this compound is as a versatile intermediate for creating more elaborate molecules with potential therapeutic value.[1] The halogenated aminophenol scaffold is a recognized motif in drug discovery.[1] A key application is its use as a bidentate ligand to form coordination complexes with transition metals. These metal complexes are often investigated for novel biological activities, including potential antioxidant or catalytic properties.[1]

Safety, Handling, and Storage

Adherence to strict safety protocols is essential when working with any chemical intermediate. The hazard classifications for this compound demand careful handling.

GHS Hazard Information:

| Category | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Hazard Class | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [4] |

| Target Organs | Respiratory system | [4] |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[6]

-

Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[6]

-

Avoid direct contact with skin and eyes. In case of contact, follow the first-aid measures outlined in the safety data sheet.[6]

Storage:

-

Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

References

- This compound - Stenutz. [Link]

- 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem. [Link]

- The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. [Link]

Sources

Physicochemical properties of 2-Amino-6-bromo-4-chlorophenol

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromo-4-chlorophenol

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No. 179314-60-4). As a halogenated aminophenol, this compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its core characteristics is paramount for its effective application, optimization of reaction conditions, and development of analytical methodologies. This document details the compound's molecular identity, spectroscopic profile, key drug development parameters such as solubility and lipophilicity, and protocols for its synthesis and analytical characterization. The guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this molecule.

Molecular Identity and Core Properties

This compound is a substituted aromatic compound featuring amino, hydroxyl, bromo, and chloro functional groups. This unique combination of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 179314-60-4 | [1][2] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES String | Nc1cc(Cl)cc(Br)c1O | [1][3] |

| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N |[1][2] |

Table 2: Fundamental Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | [1] |

| Melting Point | 83-87 °C | [1] |

| Storage Temperature | 2-8°C |[1] |

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor.[2] A common and logical pathway involves the regioselective nitration of 2-bromo-4-chlorophenol, followed by the reduction of the nitro group to the corresponding amine.[2] This approach is favored because the directing effects of the hydroxyl and halogen substituents on the phenol ring guide the electrophilic nitration, and the subsequent reduction is typically a high-yielding transformation.

Sources

An In-depth Technical Guide to 2-Amino-6-bromo-4-chlorophenol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Amino-6-bromo-4-chlorophenol, a halogenated aminophenol of significant interest to researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound containing amino, hydroxyl, bromo, and chloro functional groups. This unique combination of substituents on the phenol backbone results in a versatile chemical intermediate with multiple reactive sites.[1]

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below, providing a clear snapshot of its identity and key physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | , |

| CAS Number | 179314-60-4 | , |

| Molecular Formula | C₆H₅BrClNO | , |

| Molecular Weight | 222.47 g/mol | , |

| Appearance | Solid | |

| Melting Point | 83-87 °C | |

| SMILES | Nc1cc(Cl)cc(Br)c1O | |

| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | , |

digraph "2_Amino_6_bromo_4_chlorophenol" { graph [rankdir="LR", size="4,3", dpi=150]; node [shape=plaintext];mol [label=< <tableborder="0"cellborder="0"cellspacing="0"><tr><tdport="N"rowspan="2">H₂Ntd><tdport="C1"rowspan="2">Ctd><tdport="C6"colspan="2">Ctd><tdport="O"rowspan="2">OHtd>tr><tr><tdport="C5">Ctd><tdport="Br">Brtd>tr><tr><tdport="H1"rowspan="2">td><tdport="C2"rowspan="2">Ctd><tdport="C4"colspan="2">Ctd><tdport="H2"rowspan="2">td>tr><tr><tdport="C3">Ctd><tdport="Cl">Cltd>tr>table> >];

edge [style=solid, dir=none]; mol:C1 -> mol:C2; mol:C2 -> mol:C3; mol:C3 -> mol:C4; mol:C4 -> mol:C5; mol:C5 -> mol:C6; mol:C6 -> mol:C1;

edge [style=double]; mol:C1 -> mol:C6; mol:C2 -> mol:C3; mol:C4 -> mol:C5;

edge [style=solid]; mol:C1 -> mol:N; mol:C6 -> mol:O; mol:C5 -> mol:Br; mol:C3 -> mol:Cl; }

Caption: Molecular structure of this compound.

Synthesis of this compound

A prevalent and logical method for the synthesis of this compound involves a two-step process starting from 2-bromo-4-chlorophenol. This approach first introduces a nitro group, which then serves as a precursor to the amino group.[1]

Step 1: Nitration of 2-Bromo-4-chlorophenol

The nitration of 2-bromo-4-chlorophenol is typically accomplished using a nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[1]

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.

-

Slowly add 2-bromo-4-chlorophenol to the cooled acid mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 2-bromo-6-nitro-4-chlorophenol.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired 2-bromo-6-nitro-4-chlorophenol and minimize the formation of unwanted isomers.[1]

Step 2: Reduction of 2-Bromo-6-nitro-4-chlorophenol

Following successful nitration, the resulting 2-bromo-6-nitro-4-chlorophenol is subjected to a reduction step to convert the nitro group (-NO₂) into an amino group (-NH₂). A widely used and effective method for this transformation is catalytic hydrogenation.[1]

Experimental Protocol:

-

Dissolve 2-bromo-6-nitro-4-chlorophenol in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Confirmation of the molecular structure and purity of the synthesized this compound is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are typically observed as broad singlets, and their chemical shifts can vary with solvent and concentration.[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts being influenced by the attached functional groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Chemical Reactivity and Applications

The unique structural features of this compound make it a valuable tool in various research areas due to the presence of multiple reactive sites.[1]

Reactivity

-

Amino Group: The primary aromatic amino group is a nucleophilic center and can undergo various reactions such as diazotization, acylation, and alkylation.[1]

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. It can undergo reactions like etherification and esterification.[1]

-

Aromatic Ring: The electron-donating amino and hydroxyl groups and the electron-withdrawing halogen substituents create a unique electronic environment on the aromatic ring, influencing its susceptibility to further electrophilic substitution.

Applications

-

Organic Synthesis: It serves as a key building block for creating more complex organic molecules and is an essential intermediate in the production of pharmaceuticals and other fine chemicals.[1]

-

Medicinal Chemistry: The halogenated aminophenol scaffold is of significant interest in drug discovery. This compound and its derivatives are investigated for potential biological activities. For instance, it can act as a bidentate ligand, forming complexes with transition metals like cobalt, nickel, copper, and zinc, which are then studied for their properties.[1]

-

Materials Science: The ability of this compound to form metal complexes opens up possibilities in the development of new materials with specific electronic or catalytic properties.[1]

Safety Information

As with any chemical, proper handling and safety precautions are necessary when working with this compound. It is important to consult the Safety Data Sheet (SDS) before use.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Data sourced from Sigma-Aldrich.

Conclusion

This compound is a valuable and versatile halogenated aminophenol with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its synthesis from readily available starting materials and the presence of multiple reactive functional groups make it an attractive building block for the development of novel compounds with potential therapeutic and material applications. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists working in these fields.

References

- This compound - Stenutz. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Amino-6-bromo-4-chlorophenol

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-6-bromo-4-chlorophenol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, a halogenated aminophenol of interest to researchers and scientists in drug development and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally related analogues to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted aromatic compound with a unique combination of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups.[1] This substitution pattern creates a distinct electronic environment that influences its chemical reactivity and spectroscopic properties. Understanding its spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical transformations.[1]

Compound Identity:

| Parameter | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 179314-60-4 | [2] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [2] |

| Melting Point | 83-87 °C | [2] |

| Appearance | Solid | [2] |

A common synthetic route to this compound involves the nitration of 2-bromo-4-chlorophenol, followed by the reduction of the nitro group to an amine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-3 | ~6.8 - 7.2 | Doublet (d) | This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -Cl group. |

| H-5 | ~7.0 - 7.4 | Doublet (d) | This proton is ortho to the electron-withdrawing -Cl group and meta to the electron-donating -OH and electron-withdrawing -Br groups. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | The chemical shift of amine protons can vary with solvent and concentration and often appears as a broad signal due to quadrupole broadening and exchange. |

| -OH | ~9.0 - 10.0 | Broad Singlet (br s) | Phenolic hydroxyl protons are typically deshielded and their signals can also be broad and concentration-dependent. |

Note: Coupling constants (J) between H-3 and H-5 are expected to be in the range of 2-3 Hz (meta coupling).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the nature of the substituents attached to the aromatic ring.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-OH) | ~145 - 155 | The carbon bearing the hydroxyl group is expected to be significantly deshielded. |

| C-2 (-NH₂) | ~135 - 145 | The carbon attached to the amino group will also be deshielded. |

| C-3 | ~115 - 125 | This carbon is influenced by the adjacent amino and chloro groups. |

| C-4 (-Cl) | ~120 - 130 | The carbon attached to the chlorine atom will be deshielded due to the inductive effect of chlorine. |

| C-5 | ~125 - 135 | This carbon is situated between the chloro and bromo substituents. |

| C-6 (-Br) | ~105 - 115 | The carbon bearing the bromine atom is expected to be shielded compared to the other substituted carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]

Predicted Characteristic IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad | Stretching vibration of the hydroxyl group. |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Symmetric and asymmetric stretching of the primary amine. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching vibrations within the aromatic ring. |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong | Stretching of the carbon-oxygen bond. |

| C-N Stretch (Amine) | 1250 - 1350 | Medium | Stretching of the carbon-nitrogen bond. |

| C-Cl Stretch | 700 - 850 | Strong | Stretching of the carbon-chlorine bond. |

| C-Br Stretch | 500 - 650 | Medium to Strong | Stretching of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[1]

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 221, 223, 225 | Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

| [M-HBr]⁺ | 142, 144 | Loss of a hydrogen bromide molecule. |

| [M-Cl]⁺ | 186, 188 | Loss of a chlorine radical. |

| [M-Br]⁺ | 142 | Loss of a bromine radical. |

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry KBr in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing and Analysis: Process the spectrum and identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe.

-

Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

-

Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure:

Caption: Molecular Structure of this compound.

References

- PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol.

- The Royal Society of Chemistry. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).

- RSC Publishing. (2023). Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(II), Ni(II), Cu(II), and Zn(II) complexes.

- PubChem. (n.d.). 2-Amino-4-chlorophenol.

- ResearchGate. (2025). spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents.

- Longdom Publishing. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.

- MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

- NIST. (n.d.). Phenol, 2-bromo-4-chloro-.

- PubChem. (n.d.). 4-Bromo-2-chlorophenol.

- ResearchGate. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.

- American Institute of Chemists. (n.d.). computational studies on the ir & nmr spectra of 2-aminophenol.

- NIST. (n.d.). Phenol, 4-chloro-.

- NIST. (n.d.). Phenol, 4-amino-.

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Amino-6-bromo-4-chlorophenol

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Amino-6-bromo-4-chlorophenol, a key intermediate in various synthetic pathways. In the absence of extensive empirical data, this document synthesizes theoretical solubility models, insights from analogous compounds, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We delve into the foundational principles of solubility, offering a robust theoretical framework based on Hansen Solubility Parameters (HSP) and the Universal Functional Activity Coefficient (UNIFAC) group contribution method. Furthermore, we provide a meticulous, step-by-step experimental workflow for the precise determination of this compound's solubility, ensuring scientific integrity and reproducibility. This guide is designed to be a vital resource for scientists and researchers, enabling informed solvent selection and process optimization.

Introduction: The Significance of this compound

This compound is a halogenated aminophenol of significant interest in organic synthesis.[1] Its molecular architecture, featuring amino, hydroxyl, bromine, and chlorine substituents on a phenol backbone, presents multiple reactive sites, making it a versatile building block for more complex molecules.[1] The interplay of electron-donating and electron-withdrawing groups creates a unique electronic landscape on the aromatic ring, influencing its reactivity and potential biological activity.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. A well-defined solubility profile is critical for reaction kinetics, crystallization processes, and the development of analytical methods.

Physicochemical Characterization: Unveiling the Molecular Identity

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 179314-60-4 | [1] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 83-87 °C | [1] |

| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [1] |

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (oxygen, nitrogen, and halogens), coupled with the polar nature of the C-Cl and C-Br bonds, suggests a complex solubility profile. The molecule possesses both polar and non-polar characteristics, indicating that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework for Solubility Prediction

Predicting solubility is a cornerstone of process development, offering a scientific basis for solvent selection beyond simple trial and error. The age-old adage "like dissolves like" provides a foundational, qualitative understanding, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2] However, for a more quantitative and nuanced prediction, more sophisticated models are indispensable.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to Solubility

Developed by Charles M. Hansen, Hansen Solubility Parameters (HSP) offer a powerful method for predicting the miscibility of substances.[3][4] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]

The central concept of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

In the absence of experimentally determined HSP values for this compound, they can be estimated using group contribution methods.[6][7][8] Software packages such as HSPiP can facilitate these calculations by utilizing extensive databases of functional group contributions.[9][10]

The following diagram illustrates the conceptual approach to predicting solubility using HSP:

Caption: Logical flow for solubility prediction using the UNIFAC method.

Experimental Determination of Solubility: A Validated Protocol

While theoretical models provide valuable estimations, empirical determination remains the gold standard for accurate solubility data. The equilibrium shake-flask method is a widely accepted and robust technique for measuring the thermodynamic solubility of a solid in a liquid solvent. [11]

The Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

Step-by-Step Protocol:

-

Preparation of Supersaturated Slurry:

-

Accurately weigh an excess amount of this compound into a series of inert glass vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. A temperature of 25 °C is standard, but other temperatures can be used depending on the desired application.

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. Typically, 24 to 72 hours is adequate, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifugation is highly recommended.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the filtered saturated solution can be accurately determined using High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. [12][13] * HPLC Method:

-

Develop a suitable reversed-phase HPLC method with a mobile phase that ensures good peak shape and resolution for the analyte.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Dilute the saturated solution samples with the mobile phase to fall within the linear range of the calibration curve.

-

Inject the diluted samples and determine their concentration from the calibration curve. Account for the dilution factor to calculate the final solubility.

-

-

UV-Vis Spectroscopy Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Prepare a series of standard solutions and generate a calibration curve based on Beer-Lambert Law (Absorbance vs. Concentration).

-

Dilute the saturated solution samples to ensure the absorbance reading is within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted samples and calculate the concentration using the calibration curve, remembering to account for the dilution.

-

-

The following diagram illustrates the experimental workflow for the shake-flask method:

Caption: Experimental workflow for determining solubility via the shake-flask method.

Predicted Solubility Profile of this compound

Based on the theoretical principles and qualitative data from analogous compounds, a predicted solubility profile for this compound in a range of common organic solvents is presented below. It is imperative to note that these are estimations and should be confirmed by experimental data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amino groups of the solute can form strong hydrogen bonds with the hydroxyl group of the alcohol solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the solute's -OH and -NH₂ groups and engage in dipole-dipole interactions. The solubility of the related compound 2-amino-6-chloro-4-nitrophenol in DMSO and acetone/water mixtures supports this prediction. [14] |

| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute can interact favorably with the aromatic rings of these solvents through π-π stacking. However, the polar functional groups will limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are weakly polar and can interact with the polar groups of the solute. The presence of a chlorine atom on the solute may also have some affinity for these solvents. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and these non-polar solvents will result in poor solvation. |

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. When handling this compound and the associated organic solvents, the following precautions must be strictly adhered to:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All handling of the solid compound and organic solvents should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Hazard Information: this compound is classified as an irritant and is harmful if swallowed or in contact with skin. [15]It can cause serious eye irritation and may cause respiratory irritation. [15]Consult the Safety Data Sheet (SDS) for detailed hazard information before use.

-

Solvent Hazards: Be aware of the specific hazards associated with each organic solvent used, including flammability, toxicity, and volatility.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By integrating theoretical prediction models like Hansen Solubility Parameters and the UNIFAC method with a detailed, validated experimental protocol, researchers are equipped with the necessary tools for informed solvent selection and process optimization. While the provided predicted solubility profile serves as a valuable starting point, it is strongly recommended that these estimations be validated through the rigorous experimental procedures outlined herein. The methodologies and theoretical insights presented in this guide are intended to facilitate more efficient and scientifically grounded research and development involving this versatile chemical intermediate.

References

- This compound | 179314-60-4 | Benchchem. (n.d.).

- HSPiP - Hansen Solubility Parameters. (n.d.).

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025). Hacettepe University Journal of the Faculty of Pharmacy.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Abbott, S. (n.d.). HSP Basics.

- Gracin, S., Brinck, T., & Rasmuson, Å. C. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114–5124.

- Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086–1099.

- This compound 97 179314-60-4. (n.d.).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.

- Solubility of organic compounds (video). (n.d.).

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14).

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Consideration of Hansen solubility parameters. Part 1. (2017). Hansen Solubility Parameters 50th anniversary conference, preprint.

- A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. (2025). CoLab.

- Prediction of aromatic solute partition coefficients using the UNIFAC group contribution model. (n.d.). Environmental Science & Technology.

- Studies on the solubility of phenolic compounds. (n.d.).

- Hansen solubility parameter. (n.d.). In Wikipedia.

- 4-Aminophenol. (n.d.). In Wikipedia.

- 2-Amino-6-Chloro-4-Nitrophenol | Premium Quality Chemical Manufacturer. (n.d.).

- Hansen Solubility Parameters (HSP). (n.d.).

- The thermodynamics of hydration of phenols. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). ACS Omega.

- 2-Amino-6-chloro-4-nitrophenol CAS#: 6358-09-4. (n.d.).

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). PMC.

- Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (n.d.).

- Prediction of solubility of solid organic compounds in solvents by UNIFAC. (2002). University of Limerick.

- HSP Basics. (n.d.). Retrieved January 11, 2026, from Hansen Solubility Parameters website.

- Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). (n.d.). European Commission.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.

Sources

- 1. innospk.com [innospk.com]

- 2. aidic.it [aidic.it]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. The thermodynamics of hydration of phenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. kinampark.com [kinampark.com]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 10. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 11. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | CoLab [colab.ws]

- 12. Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ec.europa.eu [ec.europa.eu]

- 15. researchgate.net [researchgate.net]

Purity assessment of commercial 2-Amino-6-bromo-4-chlorophenol

An In-Depth Technical Guide to the Purity Assessment of Commercial 2-Amino-6-bromo-4-chlorophenol

Abstract

This compound is a halogenated aromatic amine of significant interest in the synthesis of high-value chemical entities, particularly within the pharmaceutical and specialty materials sectors. As a critical starting material or intermediate, its purity is paramount, directly influencing the yield, impurity profile, and overall safety and efficacy of the final product. This guide provides a comprehensive framework for the rigorous purity assessment of commercial-grade this compound, designed for researchers, analytical scientists, and quality control professionals. We will explore the rationale behind employing a multi-modal analytical approach, detailing robust, field-proven methodologies including chromatography and spectroscopy to build a self-validating and trustworthy purity profile.

Introduction: The Imperative for Purity

The molecular structure of this compound, featuring amino, hydroxyl, bromo, and chloro functional groups on a benzene ring, imparts a unique reactivity profile. This complexity, however, also opens pathways for the formation of a variety of process-related impurities and degradants. The presence of even trace levels of isomeric impurities, starting materials, or by-products can have profound consequences in multi-step syntheses, potentially leading to downstream reaction failures, the generation of toxic impurities, or compromised final product specifications. Therefore, a holistic and orthogonal analytical strategy is not merely a quality control checkpoint but a foundational requirement for successful drug development and chemical manufacturing.

This guide moves beyond simple procedural lists to explain the causality behind method selection, emphasizing an integrated approach where each technique provides a unique and complementary piece of the purity puzzle.

The Impurity Landscape: A Proactive Assessment

A definitive purity assessment begins with a theoretical understanding of what impurities may be present. While the specific synthetic route used by a commercial supplier may be proprietary, an analysis of plausible chemical pathways allows for the prediction of likely process-related impurities. The synthesis of substituted aminophenols often involves nitration followed by reduction.[1]

Potential impurities in commercial this compound can be categorized as follows:

-

Isomeric Impurities: Positional isomers are notoriously difficult to separate and can exhibit different reactivity.

-

Example: 2-Amino-4-bromo-6-chlorophenol.[2]

-

-

Precursors and Intermediates: Incomplete reaction can lead to the carry-over of starting materials.

-

Example: 4-Chloro-2-nitrophenol or 6-Bromo-4-chloro-2-nitrophenol.

-

-

Under-/Over-halogenated Species: Variations in reaction control can result in molecules with missing or additional halogen atoms.

-

Examples: 2-Amino-4-chlorophenol[3], 2-Amino-6-bromophenol, or di-brominated species.

-

-

Degradation Products: The compound may be susceptible to oxidation or other forms of degradation upon exposure to air, light, or temperature excursions.

-

Residual Solvents: Solvents used during synthesis and purification may be retained in the final product.[4]

The following workflow provides a strategic overview of a comprehensive purity assessment campaign.

Caption: High-level workflow for the comprehensive purity assessment of a chemical intermediate.

Chromatographic Methods: The Core of Purity Determination

Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to detect and quantify the main component and its closely related impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the primary technique for assay determination and the quantification of non-volatile organic impurities. For a polar, halogenated compound like this compound, a reversed-phase method is ideal. The choice of stationary phase is critical; while a standard C18 column can be effective, a pentafluorophenyl (PFP) phase often provides superior selectivity for positional isomers of halogenated compounds due to unique dipole-dipole and pi-pi interactions.[5] UV detection is appropriate given the strong chromophore of the substituted benzene ring.

Protocol: HPLC-UV Purity and Impurity Profiling

-

Instrumentation:

-

UHPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

A table summarizing the HPLC conditions is provided below.

-

| Parameter | Recommended Setting | Rationale |

| Column | PFP Stationary Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Enhanced selectivity for halogenated isomers.[5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the amine. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase. |

| Gradient | 5% B to 95% B over 20 min; hold for 5 min | Broad gradient to elute potential impurities with a wide polarity range. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | 280 nm (or PDA scan 200-400 nm) | Wavelength of significant absorbance for the analyte. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of ~500 µg/mL.

-

Further dilute as necessary for analysis.

-

-

System Suitability:

-

Before analysis, inject a standard solution five times.

-

The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

-

The USP tailing factor for the main peak should be between 0.8 and 1.5.

-

-

Analysis and Calculation:

-

Inject a blank (diluent), a reference standard, and the sample solution.

-

Calculate the Assay (% w/w) by comparing the peak area of the sample to that of a well-characterized reference standard using the external standard method.

-

Quantify impurities using area percent normalization, assuming a relative response factor of 1.0 for unknown impurities, or by using qualified standards for known impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, making it ideal for residual solvent analysis.[6] Direct analysis of the phenolic target compound can be challenging due to its low volatility and polar nature, which can cause poor peak shape and thermal degradation. While derivatization (e.g., silylation) can overcome this, the primary utility of GC-MS in this context is for analyzing lower boiling point impurities and residual solvents using a headspace (HS) sampling technique.

Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation:

-

GC system with a Headspace Autosampler and a Mass Spectrometric detector.

-

-

GC-MS Conditions:

-

A table summarizing the GC-MS conditions is provided below.

-

| Parameter | Recommended Setting | Rationale |

| Column | DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) | Standard column for residual solvent analysis. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas compatible with MS. |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min | Separates common solvents based on boiling point. |

| Injector Temp. | 250 °C | Ensures volatilization of analytes. |

| MS Source | 230 °C | Standard temperature for electron ionization. |

| MS Quad | 150 °C | Standard temperature for the quadrupole. |

| Scan Range | 35 - 350 amu | Covers the mass range of common organic solvents. |

-

Headspace Parameters:

-

Vial Equilibration Temp: 80 °C

-

Vial Equilibration Time: 20 min

-

Loop Temperature: 90 °C

-

Transfer Line Temp: 100 °C

-

-

Sample Preparation:

-

Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide).

-

Seal the vial immediately. Prepare a standard solution containing expected solvents at known concentrations.

-

-

Analysis:

-

Run the sequence and identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the standard and a spectral library (e.g., NIST).

-

Quantify any identified solvents using the external standard method.

-

Spectroscopic Methods: Structural Confirmation and Identity

Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure of the main component and helping to identify unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H NMR is one of the most powerful tools for structural elucidation. It provides unambiguous confirmation of the compound's identity by showing the number of different protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the two aromatic protons, as well as exchangeable protons from the -NH₂ and -OH groups. The presence of impurities would be indicated by additional, unassigned peaks. Quantitative NMR (qNMR) can also be used as a primary method for assay determination.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Two doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. Their specific chemical shifts and coupling constants will confirm the substitution pattern.

-

A broad singlet for the two protons of the amino (-NH₂) group.

-

A broad singlet for the one proton of the hydroxyl (-OH) group.

-

The integral ratios should correspond to the number of protons in each environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is a rapid and reliable technique for confirming the identity of a compound by identifying its functional groups. It serves as an excellent initial identity check. The spectrum is a unique molecular fingerprint. For this compound, characteristic absorption bands are expected.[7][8]

Expected FT-IR Absorption Bands (KBr Pellet):

-

~3400-3200 cm⁻¹: N-H and O-H stretching vibrations (often broad and overlapping).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1300-1200 cm⁻¹: C-N stretching and C-O stretching.

-

~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

-

~700-500 cm⁻¹: C-Cl and C-Br stretching vibrations.

An Orthogonal Approach to Purity

The trustworthiness of a purity assessment comes from the integration of multiple, independent (orthogonal) analytical techniques. No single method is sufficient. The diagram below illustrates how different techniques validate each other to build a comprehensive purity profile.

Caption: Integration of orthogonal analytical methods for a robust purity assessment.

Final Purity Calculation (Mass Balance): The ultimate purity value is best expressed by mass balance, accounting for all measured components.

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Residual Solvents by GC) - (% Water by Karl Fischer)

This approach provides a more accurate and reliable purity value than a single chromatographic area percent calculation.

Conclusion

The purity assessment of this compound is a multi-faceted task that demands a scientifically rigorous and logically structured approach. By integrating high-resolution chromatographic techniques like HPLC and GC with definitive spectroscopic methods such as NMR and FT-IR, a complete and trustworthy purity profile can be established. This guide provides the strategic framework and detailed protocols necessary for scientists to ensure that the material they use meets the high standards required for pharmaceutical development and other precision applications, thereby safeguarding the quality and integrity of the final product.

References

- A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combin

- This compound 97 179314-60-4. Sigma-Aldrich.

- 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988.

- 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265.

- 2-Amino-4-chlorophenol synthesis. ChemicalBook.

- This compound 97 179314-60-4. Sigma-Aldrich.

- Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission.

- SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS.

- Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry. Thermo Fisher Scientific.

- Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.

- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol.

- 2-Amino-4-chlorophenol(95-85-2)IR1. ChemicalBook.

- FTIR spectrum of (a) native PCP and (b) 2,4,6-trichlorophenol (TCP).

Sources

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-4-chlorophenol(95-85-2) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-6-bromo-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of 2-Amino-6-bromo-4-chlorophenol. As a halogenated aminophenol, this compound's behavior under thermal stress is critical for safe handling, process development, and formulation in the pharmaceutical and chemical industries. In the absence of direct published empirical data for this specific molecule, this guide synthesizes information from structurally related compounds, including halogenated aromatics, aminophenols, and brominated flame retardants, to predict its thermal properties and decomposition pathways. Detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and analytical techniques for evolved gas analysis such as Gas Chromatography-Mass Spectrometry (GC-MS) are provided. This document is intended to serve as a foundational resource for researchers, enabling the design of robust experimental investigations and the accurate interpretation of results.

Introduction: The Significance of Thermal Stability in Halogenated Aminophenols

This compound is a multi-functionalized aromatic compound, the utility of which in synthetic chemistry is derived from its unique substitution pattern. The presence of amino, hydroxyl, bromo, and chloro moieties on a single phenyl ring offers a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. However, this same structural complexity introduces challenges related to the compound's stability, especially under thermal duress.

An understanding of a compound's thermal stability is not merely an academic exercise; it is a cornerstone of safe and reproducible science. For this compound, this understanding informs:

-

Safe Handling and Storage: Establishing the onset of decomposition is crucial for defining safe upper temperature limits for storage and handling, preventing unintentional degradation and the formation of potentially hazardous byproducts.

-

Process Chemistry: Many synthetic transformations require elevated temperatures. A thorough thermal profile allows process chemists to select appropriate reaction conditions that maximize yield and purity while avoiding thermal decomposition.

-

Regulatory Compliance: For compounds intended for pharmaceutical use, a comprehensive stability profile is a regulatory expectation, ensuring the quality and safety of the final product.

This guide will therefore provide the necessary theoretical and practical framework for a rigorous investigation of the thermal properties of this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic physical and chemical properties is essential before undertaking thermal analysis. These properties can influence its behavior in analytical instrumentation and provide context for the interpretation of thermal data.

| Property | Value | Source |

| CAS Number | 179314-60-4 | [1][2][3] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 83-87 °C | |

| Storage Temperature | 2-8°C |

Predicted Thermal Behavior and Decomposition Pathways

While specific experimental data for this compound is not available in the public domain, we can infer its likely thermal behavior by examining structurally analogous compounds. The decomposition of this molecule is anticipated to be a multi-stage process influenced by its various functional groups.

Key Influencing Factors:

-

Halogen Substitution: The presence of both bromine and chlorine atoms suggests that dehalogenation will be a key decomposition pathway. Studies on brominated aromatic compounds indicate that debromination can occur, potentially leading to the formation of smaller phenolic species.[4][5] The thermal degradation of brominated flame retardants often yields brominated benzenes and phenols.[6]

-

Amino Group: Aromatic amines can undergo complex thermal decomposition reactions.[7][8] The amino group can influence the electronic structure of the aromatic ring and participate in various degradation reactions.

-

Phenolic Hydroxyl Group: The hydroxyl group can participate in dehydration reactions and influence the overall stability of the molecule.

Anticipated Decomposition Stages:

-

Initial Decomposition (Lower Temperature Range): It is plausible that the initial decomposition will involve the weaker bonds in the molecule. This could include the cleavage of the C-Br bond, which is generally weaker than the C-Cl bond, or reactions involving the amino group.

-

Major Weight Loss (Intermediate Temperature Range): As the temperature increases, more significant fragmentation of the molecule is expected. This could involve the loss of both halogen atoms, potentially as HBr and HCl, and the breakdown of the aromatic ring.

-

Char Formation (Higher Temperature Range): At elevated temperatures, it is common for aromatic compounds to form a stable carbonaceous residue or char.

Potential Decomposition Products:

Based on the decomposition of similar compounds, a range of volatile and semi-volatile products could be expected. These may include, but are not limited to:

-

Hydrogen bromide (HBr) and Hydrogen chloride (HCl)

-

Simpler chlorophenols and bromophenols

-

Aniline and its halogenated derivatives

-

Benzene and its halogenated derivatives

-

Oxides of nitrogen (from the amino group)

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Experimental Protocols for Thermal Analysis

The following protocols are designed to provide a robust and comprehensive evaluation of the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at an initial temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.

-

Calculate the derivative of the TGA curve (DTG curve) to determine the temperatures of maximum mass loss rate.

-

Identify the onset temperature of decomposition and the residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any other thermal events such as decomposition exotherms or endotherms.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at an initial temperature of 25 °C for 5 minutes.

-

Heat the sample from 25 °C to a temperature well above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset and peak temperatures of the melting endotherm.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion.

-

Identify any exothermic or endothermic events associated with decomposition.

-

Evolved Gas Analysis (EGA) using TGA-GC/MS

Objective: To identify the volatile and semi-volatile organic compounds released during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

TGA Protocol: Follow the TGA protocol as described in section 4.1. The outlet of the TGA furnace should be connected to the injection port of the GC via a heated transfer line.

-

GC-MS Method:

-

GC Column: A suitable capillary column for separating a range of aromatic and halogenated compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Oven Program: The GC oven program should be optimized to separate the expected decomposition products. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

-

Mass Spectrometer: The MS should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Collection: As the sample is heated in the TGA, the evolved gases are periodically or continuously transferred to the GC-MS for separation and analysis.

-

Data Analysis:

-

Identify the chromatographic peaks corresponding to the decomposition products.

-

Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the compound.

-

The following diagram illustrates the anticipated decomposition of this compound, highlighting key bond fissions.

Caption: Potential initial bond fission sites in this compound.

Interpretation of Results and Safety Considerations

A comprehensive thermal analysis will generate a significant amount of data. The key to a successful investigation lies in the careful synthesis of this information.

-